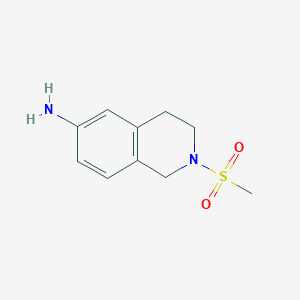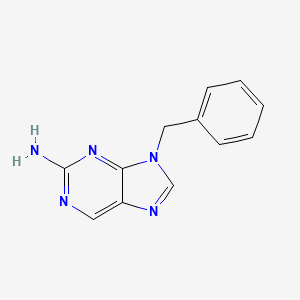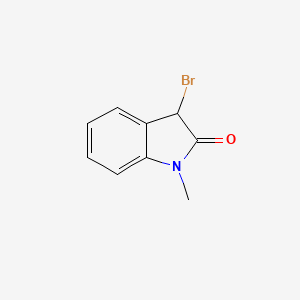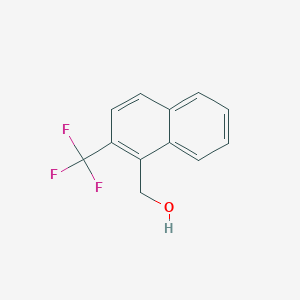
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone typically involves the reaction of 6-methoxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and implementing purification techniques suitable for industrial scales, such as continuous flow reactors and large-scale chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted indole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In chemoproteomics for studying protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(6-methoxyindolin-1-yl)ethanone involves its reactivity with cysteine residues in proteins. The compound acts as an electrophilic fragment that can form covalent bonds with the thiol group of cysteine, thereby modifying the protein’s function. This property makes it useful in chemoproteomics for identifying and studying protein targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
- 2-Chloro-1-(6-methoxypyridin-2-yl)ethanone
- 1-(6-Methoxynaphthalen-2-yl)ethanone (Acetylnerolin)
Uniqueness
2-Chloro-1-(6-methoxyindolin-1-yl)ethanone is unique due to its specific reactivity with cysteine residues, making it particularly valuable in chemoproteomics and ligandability studies. Its methoxy group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Propriétés
Numéro CAS |
793672-17-0 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
2-chloro-1-(6-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO2/c1-15-9-3-2-8-4-5-13(10(8)6-9)11(14)7-12/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
POUZLWAQXVLYGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCN2C(=O)CCl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)

![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)
![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)


![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)


![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
